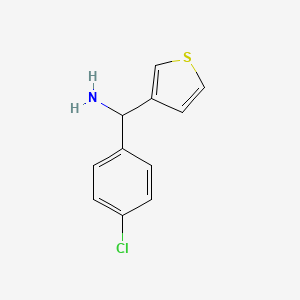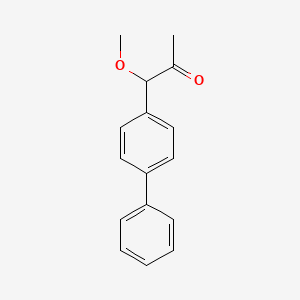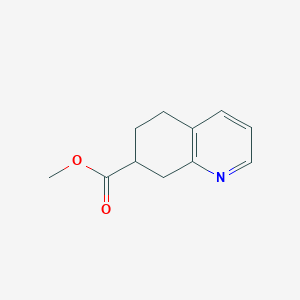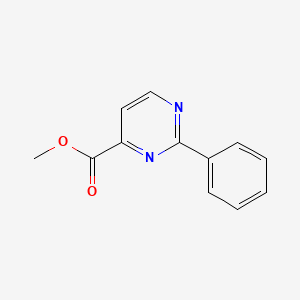
1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its reactive functional groups .
Comparison with Similar Compounds
1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Hydroxyimino-1-phenylpropan-2-one: Lacks the methoxy group, which may affect its reactivity and biological properties.
1-Hydroxyimino-1-(4-chlorophenyl)propan-2-one: Contains a chlorine atom instead of a methoxy group, leading to different chemical and biological behaviors.
1-Hydroxyimino-1-(4-nitrophenyl)propan-2-one:
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11NO3/c1-7(12)10(11-13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3 |
InChI Key |
UJKVHJAKMNMDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)






![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)




